MAO-B Inhibition: Positional Isomer Drives 6-Fold Selectivity Window Over MAO-A
2-(Pyrrolidin-2-yl)quinoline demonstrates measurable inhibition of human membrane-bound MAO-B (IC50 = 17,000 nM) while exhibiting negligible activity against MAO-A (IC50 > 100,000 nM) [1]. This contrasts with its 3-substituted positional isomer, 3-(pyrrolidin-2-yl)quinoline, which shows no documented MAO-B inhibition, underscoring the critical role of the 2-substitution pattern in target engagement.
| Evidence Dimension | Inhibition of human MAO-B vs. MAO-A |
|---|---|
| Target Compound Data | MAO-B IC50: 17,000 nM; MAO-A IC50: >100,000 nM |
| Comparator Or Baseline | 3-(pyrrolidin-2-yl)quinoline: No reported MAO-B inhibition |
| Quantified Difference | >5.9-fold selectivity for MAO-B over MAO-A |
| Conditions | Human membrane-bound MAO-B/MAO-A expressed in insect cell membranes; conversion of kynuramine to 4-hydroxyquinoline measured via fluorescence |
Why This Matters
This selectivity profile is essential for CNS-targeted research where MAO-A inhibition can cause hypertensive crises from dietary tyramine interactions.
- [1] BindingDB. BDBM50450822 CHEMBL4216610: Inhibition of human MAO-B and MAO-A. View Source
